N-Hexyl acetate-D3
Description
N-Hexyl acetate-D3 (deuterated n-hexyl acetate) is a stable isotopologue of n-hexyl acetate (CAS 142-92-7), where three hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying volatile organic compounds (VOCs) due to its near-identical chromatographic behavior to non-deuterated analogs, coupled with distinct mass spectral signatures .
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
147.23 g/mol |
IUPAC Name |
hexyl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3/i2D3 |
InChI Key |
AOGQPLXWSUTHQB-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OCCCCCC |
Canonical SMILES |
CCCCCCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexyl acetate-D3 can be synthesized through the esterification of hexanol-D3 with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction conditions include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using reactive distillation. This method combines the reaction and separation processes in a single unit, which enhances the efficiency and yield of the product. The process involves the use of catalytic packings and operates under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl acetate-D3 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexanol-D3 and acetic acid.
Oxidation: This compound can be oxidized to form hexanoic acid and other oxidation products.
Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as ammonia or amines.
Major Products
Hydrolysis: Hexanol-D3 and acetic acid.
Oxidation: Hexanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
N-Hexyl acetate-D3 is a deuterated form of n-hexyl acetate, an ester with the molecular formula and a molecular weight of approximately 144.21 g/mol. The deuterated variant, this compound, contains three deuterium atoms, which enhances its utility in research and analytical chemistry, particularly in studies involving nuclear magnetic resonance spectroscopy. this compound is characterized by its fruity odor, which makes it valuable in flavoring and fragrance applications.
Scientific Research Applications
This compound is primarily used as a reference standard in mass spectrometry and nuclear magnetic resonance in analytical chemistry. The synthesis routes for this compound are essential for producing it for research purposes, especially in isotopic labeling studies where tracking the compound's behavior is critical. Interaction studies often focus on its behavior in biological systems or its reactivity with other chemicals, which is vital for understanding the broader implications of using deuterated compounds in chemical research.
Use as a Standard
Stable isotope standards, such as this compound, are used for mass spectrometry (MS), nuclear magnetic resonance (NMR), and magnetic resonance spectroscopy/magnetic resonance imaging (MRS/MRI) research applications . Deuterated standards are relatively straightforward to prepare . this compound contains three deuterium atoms, enhancing its utility in research and analytical chemistry, particularly in studies involving nuclear magnetic resonance spectroscopy.
Isotopic Labeling
This compound's uniqueness lies in its isotopic labeling with deuterium, which allows for enhanced tracking and analysis. These synthesis routes are essential for producing this compound for research purposes, especially in isotopic labeling studies where tracking the compound's behavior is critical.
Tracking Metabolic Pathways
These reactions are crucial for understanding the behavior of this compound in various environments, including atmospheric chemistry and metabolic pathways.
Mechanism of Action
The mechanism of action of N-Hexyl acetate-D3 involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanol-D3 and acetic acid, which can then participate in further biochemical reactions. The deuterium atoms in this compound can also influence the rate of these reactions due to the kinetic isotope effect .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight: ~145.2 g/mol (vs. 144.21 g/mol for non-deuterated n-hexyl acetate) .
- Vapor Pressure: Similar to non-deuterated n-hexyl acetate (1.32 mm Hg at 25°C), suggesting comparable atmospheric partitioning as a vapor .
- Applications : Isotopic labeling, trace analysis in environmental and biological samples .
Comparison with Similar Compounds
Deuterated Esters
Deuterated esters share overlapping roles in analytical chemistry but differ in chain length, functional groups, and applications.
Research Findings :
- Deuterated esters like this compound are critical for minimizing matrix effects in GC-MS, enabling precise quantification of VOCs in complex samples (e.g., fermentation products or environmental matrices) .
- Isotopic analogs exhibit negligible differences in retention times but are distinguishable via mass shifts (e.g., +3 m/z for D3-labeled compounds) .
Non-Deuterated Esters
Non-deuterated esters vary in industrial and biological roles.
Research Findings :
- n-Hexyl acetate : Widely used in manufacturing due to its low toxicity and fruity odor. However, its deuterated form (this compound) is preferred for analytical precision .
- n-Hexyl myristate : Functions as a pheromone in butterflies, highlighting the biological specificity of ester chain length and saturation .
Structural and Functional Differences
- Chain Length : Shorter-chain esters (e.g., ethyl acetate) are more volatile, while longer-chain analogs (e.g., n-hexyl myristate) exhibit higher hydrophobicity and biological specificity .
- Functional Groups : Esters with aromatic moieties (e.g., benzyl benzoate) or branched chains (e.g., isoamyl acetate) differ in stability and bioactivity compared to straight-chain analogs like this compound .
Data Tables
Table 1: Physical-Chemical Comparison
| Property | This compound | n-Hexyl acetate | Ethyl acetate-D3 |
|---|---|---|---|
| Molecular Weight | ~145.2 | 144.21 | ~95.12 |
| Vapor Pressure (25°C) | ~1.32 mm Hg | 1.32 mm Hg | ~93 mm Hg |
| Boiling Point | ~169°C* | 169°C | ~77°C |
| Primary Use | Analytical standard | Industrial solvent | Short-chain VOC analysis |
*Estimated based on non-deuterated analog .
Notes and Considerations
- Safety: Deuterated compounds like this compound likely share safety profiles with non-deuterated analogs (e.g., flammability, mild toxicity), but specific handling guidelines should be verified .
- Environmental Impact: Non-deuterated alkyl acetates are generally biodegradable, though deuterated versions may exhibit slower degradation due to kinetic isotope effects .
- Cost and Availability: Deuterated compounds are cost-prohibitive for non-analytical uses, limiting their roles to research and trace analysis .
This comparative analysis underscores the unique role of this compound in analytical precision while contextualizing its properties and applications against structurally related esters. Further studies on isotopic effects and biodegradation pathways are warranted to expand its utility in environmental and industrial settings.
Biological Activity
N-Hexyl acetate-D3, a deuterated form of N-hexyl acetate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cellular processes, neurobiology, and potential therapeutic applications.
This compound is an ester formed from hexanol and acetic acid. Its molecular formula is with a deuterated structure that enhances its stability and alters its metabolic pathways. The presence of deuterium can affect the compound's interactions within biological systems, making it a subject of interest in pharmacological studies.
Biological Activity Overview
Research indicates that N-hexyl acetate and its derivatives exhibit various biological activities:
- Neuroactive Properties : Studies have shown that hexyl acetate influences neurobiology, particularly in the context of vaping products. It affects the activity of nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and can influence addiction pathways .
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This suggests potential applications in developing antimicrobial agents .
- Anti-inflammatory Activity : Compounds related to hexyl acetate have been studied for their ability to modulate inflammatory responses. For instance, they can inhibit pro-inflammatory mediators like TNF-α and nitric oxide (NO) in cell cultures .
Neurobiology and Addiction
A study published in The Journal of Neuroscience investigated the effects of hexyl acetate on operant behavior in mice exposed to e-liquids containing this compound. The research found that exposure to hexyl acetate altered the activity of nAChRs, suggesting that it may play a role in nicotine addiction mechanisms. Mice maintained on e-liquids containing 15 mg/mL hexyl acetate showed significant behavioral changes compared to control groups .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of esters similar to N-hexyl acetate. For example, ethyl acetate fractions derived from marine sources exhibited significant antifungal and antibacterial activities against various pathogens. These findings suggest that this compound could be explored further as a potential antimicrobial agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
